molecular formula C9H15NO4 B12207878 1,5-Dioxaspiro[5.5]undecane, 3-nitro- CAS No. 125482-58-8

1,5-Dioxaspiro[5.5]undecane, 3-nitro-

Cat. No.: B12207878
CAS No.: 125482-58-8
M. Wt: 201.22 g/mol
InChI Key: CMWZTDZBIWIWDH-UHFFFAOYSA-N
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Description

1,5-Dioxaspiro[55]undecane, 3-nitro- is a spirocyclic compound characterized by a unique structure where two oxygen atoms are incorporated into a spiro ring system

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,5-Dioxaspiro[5.5]undecane, 3-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,5-Dioxaspiro[5.5]undecane, 3-nitro- has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Dioxaspiro[5.5]undecane, 3-nitro- involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dioxaspiro[5.5]undecane, 3-nitro- is unique due to its nitro group, which imparts distinct chemical reactivity and potential biological activity compared to other spirocyclic compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

125482-58-8

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

3-nitro-1,5-dioxaspiro[5.5]undecane

InChI

InChI=1S/C9H15NO4/c11-10(12)8-6-13-9(14-7-8)4-2-1-3-5-9/h8H,1-7H2

InChI Key

CMWZTDZBIWIWDH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)OCC(CO2)[N+](=O)[O-]

Origin of Product

United States

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